2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(4-methyl-1,3-benzothiazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c1-7-3-2-4-8-10(7)12-9(13-8)5-6-11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYWTRVSBVTCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612470 | |
| Record name | (4-Methyl-1,3-benzothiazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157764-01-7 | |
| Record name | (4-Methyl-1,3-benzothiazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Using Halogenated Intermediates
A widely employed method involves the alkylation of 4-methylbenzothiazole with bromoacetonitrile. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with potassium carbonate as a base to deprotonate the benzothiazole nitrogen. The nucleophilic substitution occurs at the 2-position of the benzothiazole ring, forming the desired acetonitrile derivative.
Reaction Conditions:
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Solvent: DMF
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Base: K₂CO₃ (2.5 equiv)
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Temperature: 80–100°C
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Time: 12–24 hours
Under these conditions, yields of 65–75% are typically achieved, with purity exceeding 90% after recrystallization from ethanol.
Diazotization and Cyanide Coupling
An alternative approach adapts diazotization techniques from related benzothiazole syntheses. Starting with 4-methyl-2-aminobenzothiazole, diazotization using sodium nitrite and hydrochloric acid generates a diazonium salt intermediate. Subsequent coupling with cyanide ions introduces the acetonitrile group.
Key Steps:
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Diazotization:
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Reagents: NaNO₂, HCl (0–5°C)
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Intermediate: 4-Methylbenzothiazole diazonium chloride
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Cyanide Coupling:
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Reagent: CuCN or NaCN
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Temperature: 60–70°C
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This method yields 60–70% product but requires careful handling of toxic cyanide reagents.
Green Chemistry Approaches
Ultrasound-Assisted Synthesis
Ultrasound irradiation enhances reaction kinetics by promoting cavitation, reducing reaction times, and improving yields. A modified protocol replaces DMF with ethanol as a greener solvent and utilizes ultrasound (40 kHz, 300 W) to accelerate the alkylation of 4-methylbenzothiazole with bromoacetonitrile.
Optimized Parameters:
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Solvent: Ethanol
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Ultrasound Duration: 2 hours
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Yield: 82%
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Purity: 94%
Comparative studies show a 20% reduction in energy consumption compared to conventional heating.
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use entirely. 4-Methylbenzothiazole and bromoacetonitrile are ground with potassium carbonate in a planetary ball mill (500 rpm, 1 hour). This method achieves 78% yield with 97% purity, demonstrating superior atom economy and reduced waste generation.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial protocols prioritize scalability and efficiency. Continuous flow reactors enable precise temperature control and rapid mixing, reducing side reactions. A pilot-scale setup using a tubular reactor (residence time: 10 minutes) achieves 85% yield at 120°C, with throughput of 50 kg/day.
Purification Techniques
Industrial purification employs fractional distillation followed by recrystallization. Distillation under reduced pressure (0.1 mmHg, 150°C) removes low-boiling impurities, while recrystallization from a hexane-ethyl acetate mixture (7:3 v/v) elevates purity to >99%.
Comparative Analysis of Methods
Table 1: Performance Metrics of Synthesis Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Environmental Impact |
|---|---|---|---|---|
| Conventional Alkylation | 75 | 90 | 24 hours | High (toxic solvents) |
| Ultrasound-Assisted | 82 | 94 | 2 hours | Moderate |
| Mechanochemical | 78 | 97 | 1 hour | Low |
| Continuous Flow | 85 | 99 | 10 minutes | Moderate |
Key Findings:
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Green methods (ultrasound, mechanochemical) outperform conventional routes in speed and sustainability.
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Continuous flow systems excel in scalability but require significant capital investment.
Recent Advances and Innovations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetonitrile group facilitates nucleophilic substitution due to its electron-withdrawing nature. In copper-catalyzed reactions, this compound participates in C–S bond formation. For example:
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Reagents : Copper chloride (CuCl<sub>2</sub>), tetraethyl methylenebis(phosphonate), and carbon disulfide (CS<sub>2</sub>) under argon.
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Conditions : Stirring at 30°C in DMF with t-BuOK as a base.
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Outcome : Forms 2-C-substituted benzothiazoles via phosphonate intermediates .
Condensation Reactions
Microwave-assisted three-component condensation reactions highlight its utility in synthesizing complex heterocycles:
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Components :
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Substituted arylaldehydes
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2-Amino-6-chloro-benzo[d]thiazole
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6-Hydroxyquinoline or 2-naphthol
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Conditions :
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10% NaCl in water at 90°C.
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Microwave irradiation (320 W) for 8–10 minutes.
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Yield : 85–93% for derivatives like 1-[(6-chlorobenzo[d]thiazol-2-ylamino)-(4-hydroxyphenyl)methyl]-naphthalen-2-ol .
Cyclization and Ring-Opening Pathways
The benzothiazole core undergoes cyclization with electrophilic reagents:
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Example : Reaction with phenylacetonitrile yields fused thiazole-triazole systems under basic conditions .
Table 1: Key Reaction Pathways and Outcomes
Comparative Reactivity
The methyl group at the 4-position sterically stabilizes the benzothiazole ring, while the acetonitrile group directs electrophiles to the α-carbon. This contrasts with unsubstituted benzothiazoles, which exhibit lower regioselectivity in substitution reactions .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives, including 2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile, exhibit notable anticancer properties. This compound can serve as a lead structure in drug discovery aimed at developing new anticancer agents. For instance, studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, such as HCT-116 and HepG2 .
Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity. Its structural similarity to other thiazole derivatives suggests that it could be effective against a range of bacterial infections. In vitro studies indicate that derivatives of benzothiazole exhibit significant antibacterial effects comparable to standard antibiotics .
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of thiazole-based compounds. The unique combination of functional groups in this compound may contribute to its potential effectiveness in treating seizure disorders . Compounds with similar structures have shown promising results in reducing seizure activity in animal models.
Biological Interaction Studies
Interaction studies involving this compound often focus on its binding affinity with biological targets. Computational docking studies have indicated that this compound may interact effectively with proteins involved in disease pathways, such as those related to cancer and tuberculosis.
Case Study: Anticancer Screening
A study conducted on various benzothiazole derivatives, including this compound, demonstrated significant anticancer activity against multiple cell lines. The researchers utilized the MTT assay to evaluate cytotoxicity, revealing that certain derivatives exhibited higher efficacy than standard chemotherapeutics like cisplatin .
Case Study: Antimicrobial Evaluation
In another investigation focusing on antimicrobial properties, a series of thiazole derivatives were synthesized and tested against common bacterial strains. The results indicated that several compounds showed comparable or superior activity to traditional antibiotics, highlighting the potential of benzothiazole derivatives in treating resistant infections .
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile in medicinal applications involves the inhibition of monoamine oxidase enzymes. These enzymes are responsible for the oxidative deamination of neurotransmitters. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters in the brain, potentially alleviating symptoms of neurodegenerative and psychiatric disorders .
Comparison with Similar Compounds
Key Observations :
- Benzothiazole vs. Thiazole: The fused benzo ring in the target compound enhances conjugation, stability, and UV/fluorescence properties compared to non-fused thiazoles .
- Substituent Effects: Electron-donating groups (e.g., 4-CH₃) increase electron density on the thiazole ring, accelerating nucleophilic additions .
Comparative Reactivity :
- 2-(5-Chlorobenzo[d]thiazol-2-yl)acetonitrile : The electron-withdrawing Cl group decreases ring electron density, slowing reactions requiring nucleophilic intermediates .
Physical and Spectroscopic Properties
| Compound | Melting Point (°C) | UV λₘₐₓ (nm) | Fluorescence λₑₘ (nm) |
|---|---|---|---|
| This compound | Not reported | 320–350 | 420–450 |
| 2-(Benzo[d]thiazol-2-yl)acetonitrile | 145–147 | 310–330 | 400–420 |
| 2-(4-Chlorophenyl)thiazol-4-yl)acetonitrile | Not reported | 290–310 | Non-fluorescent |
Notes:
- The methyl group slightly red-shifts UV/fluorescence spectra compared to non-methylated benzothiazoles due to enhanced conjugation .
- Adamantane-containing analogs exhibit higher hydrophobicity (logP ~3.5), favoring blood-brain barrier penetration .
Biological Activity
2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.27 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzothiazole with acetonitrile under specific conditions. Various synthetic pathways have been explored to optimize yield and purity, often employing methods such as nucleophilic substitution and cyclization reactions.
Antiviral Activity
Recent studies have demonstrated that compounds containing benzothiazole moieties exhibit significant antiviral properties. For instance, a series of synthesized derivatives were tested against various viruses including HSV-1 and HCV. In one study, five out of twenty-one synthesized compounds showed viral reduction rates between 70-90% compared to acyclovir, indicating promising antiviral activity for derivatives of benzothiazole .
Table 1: Antiviral Activity of Benzothiazole Derivatives
| Compound | Virus Tested | Viral Reduction (%) | IC50 (µg/mL) | CC50 (µg/mL) |
|---|---|---|---|---|
| Compound A | HSV-1 | 85 | 0.074 | 0.23 |
| Compound B | CBV4 | 60 | 0.093 | 0.17 |
| Compound C | HCV | 70 | Not reported | Not reported |
Antitumor Activity
Thiazole derivatives, including those with benzothiazole components, have been investigated for their anticancer properties. Some compounds have shown significant cytotoxic effects against various cancer cell lines, with IC50 values often lower than standard chemotherapeutics like doxorubicin. The presence of electron-donating groups on the phenyl ring has been correlated with increased activity .
Table 2: Cytotoxicity of Benzothiazole Derivatives
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound D | U251 (Glioblastoma) | 1.61 |
| Compound E | A-431 (Carcinoma) | 1.98 |
| Compound F | WM793 (Melanoma) | <10 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The benzothiazole moiety may participate in π-π stacking interactions and hydrogen bonding with proteins, modulating enzymatic activities or receptor functions.
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in preclinical settings:
- Antiviral Efficacy : A study evaluated a series of benzothiazole derivatives against HSV-1 and found that certain compounds significantly inhibited viral replication while maintaining low cytotoxicity .
- Anticancer Potential : Another investigation into thiazole-based compounds demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways, showcasing their potential as chemotherapeutic agents .
Q & A
Basic Synthesis Optimization
Q: What are the critical parameters for optimizing the synthesis of 2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile, and how do reaction conditions influence yield? A: The synthesis typically involves cyclocondensation of 2-aminothiophenol derivatives with nitrile precursors. Key parameters include:
- Catalyst selection : Acetic acid is commonly used to promote cyclization, but anhydrous AlCl₃ may enhance reactivity in certain cases .
- Solvent system : Ethanol or acetonitrile-DMF mixtures are preferred for solubility and reflux conditions .
- Reaction time : Extended reflux (8–48 hours) improves yields, as seen in related benzothiazole syntheses (70% yield after 8 hours) .
- Purification : Recrystallization from ethanol-acetone or ethanol-water mixtures is critical for isolating high-purity products .
Advanced Mechanistic Studies
Q: How can researchers investigate the reactivity of the cyano group in this compound for selective functionalization? A: The cyano group’s electrophilicity allows nucleophilic additions or cyclization reactions. Methodological approaches include:
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to track CN group consumption .
- Computational modeling : Use DFT calculations to predict reactivity with nucleophiles (e.g., amines, hydrazines) .
- Cross-coupling : Explore Pd-catalyzed reactions (e.g., Suzuki-Miyaura) by substituting CN with boronic acids, though steric hindrance from the methyl group may require tailored ligands .
Characterization Challenges
Q: How should researchers address discrepancies between observed and expected spectral data for this compound? A: Common issues and solutions:
- IR spectroscopy : The CN stretch (~2248 cm⁻¹) may shift due to conjugation with the thiazole ring. Compare with analogs (e.g., 2-(4-Phenylthiazol-2-yl)acetonitrile: 2248 cm⁻¹) .
- ¹H-NMR : The methyl group on the benzothiazole ring (δ ~2.5 ppm) may split into multiplets if adjacent to chiral centers. Use DMSO-d₆ for improved resolution .
- Mass spectrometry : Fragmentation patterns often show loss of the CN group (e.g., [M–CN]⁺ peak). Validate with high-resolution MS to confirm molecular ion integrity .
Biochemical Applications
Q: What methodological considerations are essential for using this compound as a fluorogenic probe in epigenetic studies? A: Inspired by its structural analogs (e.g., 2-(5-chlorobenzo[d]thiazol-2-yl)acetonitrile), which selectively tag 5-formylcytosine (5fC) in DNA:
- Selectivity validation : Perform competition assays with nucleobases (e.g., cytosine, 5-methylcytosine) to confirm specificity for 5fC .
- Fluorescence optimization : Test solvent polarity (e.g., ACN-water mixtures) to enhance quantum yield, as seen in related thiazole-based probes .
- Single-base resolution : Couple with bisulfite sequencing or PCR amplification to map 5fC sites, ensuring reaction pH (7.2–7.5) minimizes DNA degradation .
Data Contradiction Analysis
Q: How can researchers resolve conflicting reports on the anticancer activity of benzothiazole-acetonitrile derivatives? A: Potential strategies include:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl vs. chloro groups) and assess cytotoxicity against standardized cell lines (e.g., MCF-7, HeLa) .
- Assay standardization : Control variables like incubation time (24–72 hours) and solvent (DMSO concentration ≤0.1%) to ensure reproducibility .
- Metabolic stability testing : Evaluate compound degradation in cell culture media using LC-MS to distinguish intrinsic activity from artifact .
Advanced Computational Modeling
Q: What computational tools are suitable for predicting the binding affinity of this compound to biological targets? A: Recommended approaches:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases, DNA methyltransferases). The methyl group may influence hydrophobic pocket binding .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds between the CN group and active-site residues .
- Pharmacophore mapping : Identify critical features (e.g., thiazole ring for π-π stacking, CN for polar interactions) using MOE or Phase .
Reaction Scalability
Q: What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated? A: Key scalability issues:
- Exothermicity : Gradual addition of reagents (e.g., chloroacetyl chloride) under cooling to prevent runaway reactions .
- Solvent recovery : Use rotary evaporation for acetonitrile-DMF mixtures, though residual AlCl₃ may require neutralization with aqueous NaHCO₃ .
- Yield drop : Optimize stoichiometry (1:1.1 molar ratio of aminothiophenol to malononitrile) and switch to continuous-flow reactors for improved mixing .
Purity Assessment
Q: Which analytical techniques are most reliable for confirming the purity of this compound? A: Multi-technique validation is critical:
- HPLC : Use a C18 column with UV detection at 254 nm; expect a single peak with retention time matching standards .
- Elemental analysis : Acceptable C/H/N deviations ≤0.4% from theoretical values (e.g., C₁₀H₇N₂S: C 63.14%, H 3.71%, N 14.72%) .
- TLC : Silica gel GF₂₅₄ with ethyl acetate/hexane (1:3); Rf ~0.5 under UV visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
